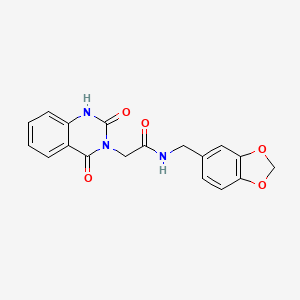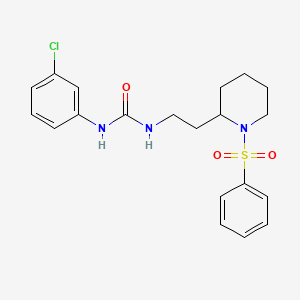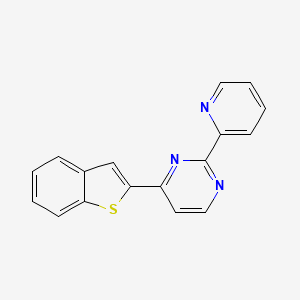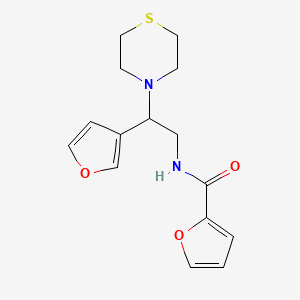
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, also known as BDBM 38659, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. It is a small molecule that has been synthesized and studied for its mechanism of action and potential therapeutic effects.
Scientific Research Applications
Antitumor Activity
Several studies have focused on the synthesis and evaluation of novel quinazolinone derivatives for their antitumor properties. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with certain compounds exhibiting potency comparable or superior to the positive control 5-FU, indicating their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016). Another study explored the potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as anticancer and antimicrobial agents, identifying compounds with significant activity against certain cancer cell lines, further supporting the anticancer potential of quinazolinone derivatives (O. Antypenko et al., 2016).
Antimicrobial Activity
Research into the antimicrobial properties of quinazolinone derivatives has also been fruitful. For example, novel sulphonamide derivatives were synthesized and displayed good antimicrobial activity, suggesting their utility in combating microbial infections (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antiviral and Other Biological Activities
Quinazolinone derivatives have also been investigated for their antiviral activities and other biological properties. A study on the rapid synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation reported weak to good anti-Tobacco mosaic virus (TMV) activity, showcasing the versatility of quinazolinone derivatives in various biological applications (Hui Luo et al., 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-16(19-8-11-5-6-14-15(7-11)26-10-25-14)9-21-17(23)12-3-1-2-4-13(12)20-18(21)24/h1-7H,8-10H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBACHVFCWZUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2451554.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone](/img/structure/B2451557.png)



![[(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine](/img/structure/B2451563.png)


![3,6-dichloro-N-[3-(2-sulfanyl-1H-imidazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2451568.png)

![N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2451570.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2451575.png)
![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2451576.png)